![molecular formula C14H7Cl2F3N2S B2842604 2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile CAS No. 477865-22-8](/img/structure/B2842604.png)
2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile is a useful research compound. Its molecular formula is C14H7Cl2F3N2S and its molecular weight is 363.18. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Degradation Pathways
Research on compounds with chlorophenyl and trifluoromethyl groups, similar to the one mentioned, often focuses on their environmental persistence and degradation pathways. For example, studies on polychlorinated dibenzothiophenes in the Passaic River indicate their formation from processes similar to those that might involve chlorophenyl compounds, highlighting the environmental persistence and source tracing of chlorinated organic pollutants (Huntley et al., 1994). Similarly, research on chlorophenols in Municipal Solid Waste Incineration discusses the pathways and environmental implications of chlorophenyl compounds, providing insights into their behavior and transformation in industrial processes (Peng et al., 2016).
Toxicological Studies and Environmental Safety
The study of polyfluoroalkyl chemicals, including compounds with trifluoromethyl groups, focuses on their biodegradation, environmental fate, and potential toxicity. For instance, research by Liu and Avendaño (2013) reviews the microbial degradation of polyfluoroalkyl chemicals, which is crucial for understanding the environmental impact of fluorinated compounds and their derivatives (Liu & Avendaño, 2013).
Analytical and Chromatographic Applications
The structural features of compounds similar to 2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile, such as chlorophenyl and trifluoromethyl groups, make them subjects of interest in analytical chemistry, including their separation and detection. For instance, advancements in hydrophilic interaction chromatography (HILIC) as reviewed by Jandera (2011), highlight the importance of analyzing polar compounds, potentially including those with functionalities similar to the compound (Jandera, 2011).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2S/c15-10-3-1-8(2-4-10)12(6-20)22-13-11(16)5-9(7-21-13)14(17,18)19/h1-5,7,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLHMIOVFGPZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)SC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.